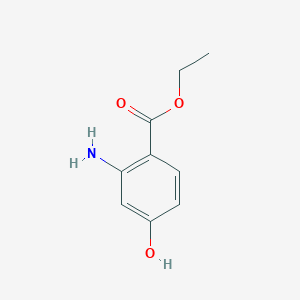![molecular formula C26H26N2O6 B2917868 methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 634574-40-6](/img/structure/B2917868.png)
methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring both amine and ether functional groups. It’s often used as a building block in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings. Tools such as X-ray crystallography or NMR spectroscopy would typically be used to determine the structure of such a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the morpholine ring and other functional groups. For instance, the morpholine ring could potentially undergo reactions at the nitrogen or the ether oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
Solvatochromic Studies
- Solvatochromic Shift Studies : Methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate and related compounds have been studied for their solvatochromic properties. Research indicates that these compounds show significant solvatochromic shifts and changes in dipole moments, which are critical for understanding their interactions in different solvents (Deepa et al., 2013).
Fluorescence Quenching
- Fluorescence Quenching Analysis : Studies on fluorescence quenching of related compounds show that their fluorescence can be quenched by certain amines. This property is useful in understanding the photophysical behavior of these compounds in different environments (Deepa et al., 2012).
Electrochromic Properties
- Electrochromic Characterization : Investigations into the electrochromic properties of derivatives of this compound, specifically those doped with various dyes, have been conducted. These studies are significant for applications in electrochromic devices and sensors (Almeida et al., 2017).
Spectroelectrochemical Applications
- Spectroelectrochemical Studies : The compound and its related derivatives have been subject to spectroelectrochemical studies to understand their charge transfer characteristics in different states. This information is vital for their potential applications in electronic and photonic devices (Almeida et al., 2017).
Synthesis and Reactivity
- Reactions and Synthesis : The compound and its related derivatives have been synthesized and their reactions with other chemicals studied. These studies provide insights into their potential for creating novel compounds with unique properties (Korotaev et al., 2015).
Potassium Channel Activation
- Potassium Channel Activation Studies : Research into related compounds has explored their role as potassium channel activators. This aspect is critical in medical research, particularly in understanding their potential therapeutic applications (Gericke et al., 1991).
Nonlinear Optical Properties
- Nonlinear Optical Analysis : Studies have been conducted on the nonlinear optical properties of similar compounds. These properties are important for applications in the field of photonics and optical data processing (Halim & Ibrahim, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-16-3-8-20-19(15-16)23(29)21-22(17-4-6-18(7-5-17)26(31)32-2)28(25(30)24(21)34-20)10-9-27-11-13-33-14-12-27/h3-8,15,22H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLABOXNFSMIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
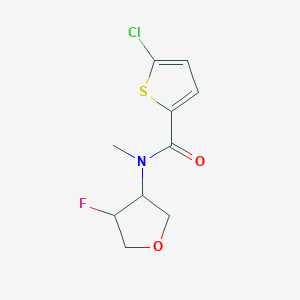
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
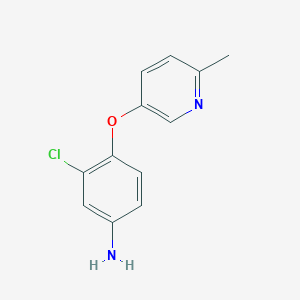
![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)
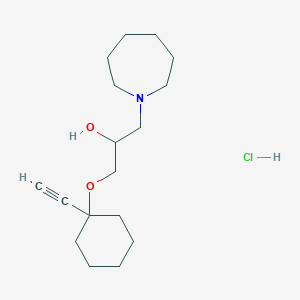
![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)
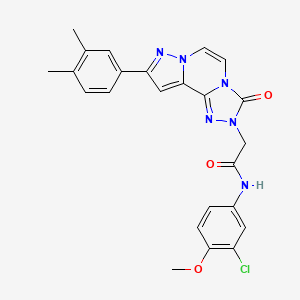

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)
![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)
